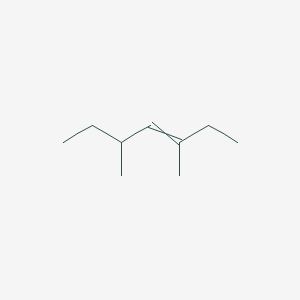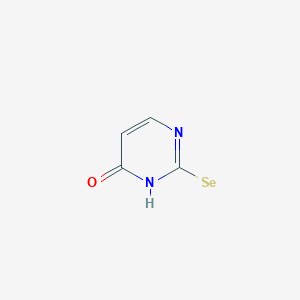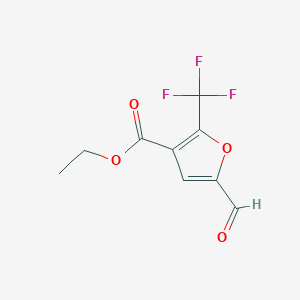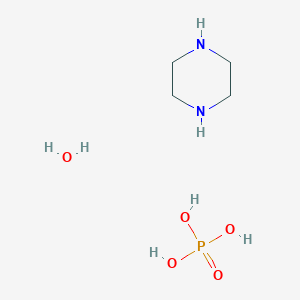
Phosphate de pipérazine hydraté
Vue d'ensemble
Description
Piperazine phosphate is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms. It is commonly used as an anthelmintic agent to treat infections caused by roundworms and pinworms. Piperazine phosphate works by paralyzing the parasites, allowing the host body to expel them easily .
Applications De Recherche Scientifique
Piperazine phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of neurotransmitter systems due to its action on GABA receptors.
Medicine: Utilized as an anthelmintic agent to treat parasitic infections.
Industry: Used as a flame retardant in polypropylene composites to improve fire safety
Mécanisme D'action
Target of Action
Piperazine phosphate hydrate primarily targets the GABA receptors located on the muscle membrane . These receptors play a crucial role in the transmission of inhibitory signals in the nervous system.
Mode of Action
Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, which results in the flaccid paralysis of the worm .
Pharmacokinetics
Upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound The presence of the piperazine moiety in various drugs suggests that it may have favorable pharmacokinetic properties .
Result of Action
The primary result of piperazine’s action is the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism . Piperazine is especially useful in the treatment of partial intestinal obstruction caused by Ascaris worms, a condition primarily seen in children .
Analyse Biochimique
Biochemical Properties
Piperazine phosphate hydrate plays a significant role in biochemical reactions. It acts as a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Cellular Effects
Piperazine phosphate hydrate has notable effects on various types of cells and cellular processes. It influences cell function by binding to GABA receptors, which can affect cell signaling pathways . It also has antimicrobial properties, targeting the cytoplasmic membrane of bacteria, resulting in the leakage of intercellular components leading to cell death .
Molecular Mechanism
The molecular mechanism of action of Piperazine phosphate hydrate involves its interaction with GABA receptors. It binds directly and selectively to these receptors, causing hyperpolarization of nerve endings . This results in the paralysis of certain organisms, such as worms, allowing for their easy removal or expulsion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperazine phosphate hydrate can change over time. For instance, it has been shown to have more than 10 folds of solubility and a faster dissolution rate compared to the bulk drugs in pure water . The significant improvement of solubility is closely related to the structure of the salts .
Dosage Effects in Animal Models
In animal models, the effects of Piperazine phosphate hydrate can vary with different dosages. For example, in dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
Metabolic Pathways
Piperazine phosphate hydrate is involved in several metabolic pathways. Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Piperazine phosphate can be synthesized by fully dissolving phosphoric acid and anhydrous piperazine in an organic solvent. The mixture is then filtered and salified in a reaction kettle under suitable reaction conditions. After the reaction is complete, cooling crystallization, centrifugation, washing, and vacuum drying are carried out to obtain piperazine phosphate .
Industrial Production Methods: The industrial production of piperazine phosphate involves fewer organic solvents, achieving a yield of over 90%. The process is simple, cost-effective, and suitable for large-scale production. The product obtained is of high purity and is often used for treating children’s ascaris and pinworm infections .
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine phosphate undergoes various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.
Reduction: Reduction of piperazine derivatives can lead to the formation of piperazine-based alcohols.
Substitution: Piperazine can undergo nucleophilic substitution reactions to form various substituted piperazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Piperazine-2,5-dione.
Reduction: Piperazine-based alcohols.
Substitution: Substituted piperazines with various functional groups.
Comparaison Avec Des Composés Similaires
- Piperazine citrate
- Piperazine hydrate
- Piperazine adipate
Comparison: Piperazine phosphate is unique due to its high solubility in water and its effectiveness as an anthelmintic agent. Compared to piperazine citrate and piperazine hydrate, piperazine phosphate has a higher yield and purity in industrial production. Piperazine adipate, on the other hand, is less commonly used in medical applications .
Propriétés
IUPAC Name |
phosphoric acid;piperazine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGABIJVFLPSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H15N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18534-18-4, 14538-56-8 | |
| Record name | Piperazine, phosphate, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18534-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine phosphate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018534184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazinium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERAZINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TIF7T48FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


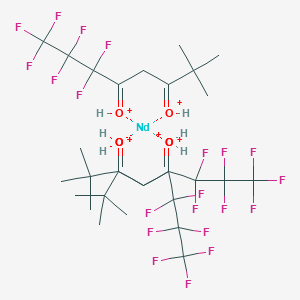
![[4-(4-chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B97457.png)
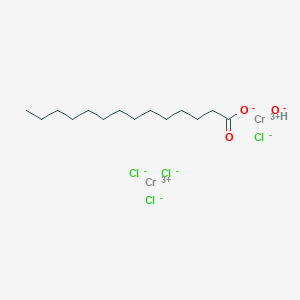
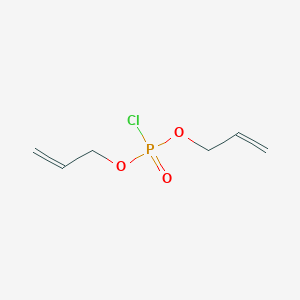
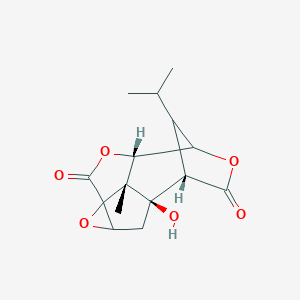
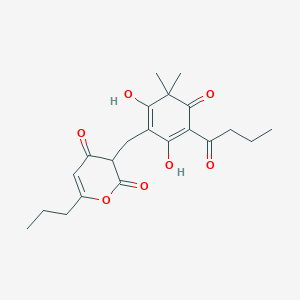
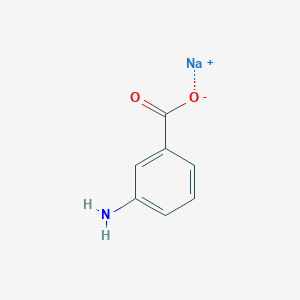

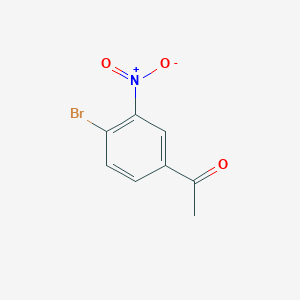
![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)
